2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a diazepane moiety and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the diazepane ring. The tert-butoxycarbonyl group is introduced to protect the amine functionalities during the synthesis. Common reagents used include di-tert-butyl dicarbonate and bases such as sodium hydroxide or 4-dimethylaminopyridine . The reaction conditions often involve aqueous or organic solvents like tetrahydrofuran, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are designed to be efficient and sustainable, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diazepane ring or the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. Conditions vary depending on the desired reaction, with temperatures ranging from ambient to elevated, and solvents such as dichloromethane, methanol, or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then participate in further functionalization .
Scientific Research Applications
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid has several scientific research applications:
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to undergo selective reactions without interference from other functional groups . The diazepane ring and pyridine moiety can interact with enzymes or receptors, influencing biological pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds share the tert-butoxycarbonyl protecting group and are used in similar synthetic applications.
Diazepane derivatives: Compounds with similar diazepane rings, used in various chemical and pharmaceutical contexts.
Uniqueness
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid is unique due to its combination of a pyridine ring, diazepane moiety, and tert-butoxycarbonyl group. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications .
Properties
CAS No. |
1698951-97-1 |
---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.